molecular formula C10H9NOS2 B1470863 [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine CAS No. 1447965-84-5

[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine

Cat. No.: B1470863
CAS No.: 1447965-84-5
M. Wt: 223.3 g/mol
InChI Key: FIJWNBRMTBKCFS-UHFFFAOYSA-N
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Description

[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine is a thiophene-derived methanamine compound featuring a thiophene-3-carbonyl substituent at the 5-position of the thiophen-2-yl ring. This structure combines electron-rich heterocyclic systems (thiophene rings) with a carbonyl group, which may influence its electronic properties, solubility, and biological interactions.

Properties

IUPAC Name

[5-(aminomethyl)thiophen-2-yl]-thiophen-3-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NOS2/c11-5-8-1-2-9(14-8)10(12)7-3-4-13-6-7/h1-4,6H,5,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIJWNBRMTBKCFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC=C(S2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NOS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The preparation of [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine generally involves:

Preparation of Thiophene-Carbonyl Intermediates

A key step is preparing the 5-(thiophene-3-carbonyl)thiophene moiety. Literature shows several approaches to synthesize thiophene-carbonyl compounds:

  • Acylation of thiophenes : Using aryl bromomethyl ketones or phenacyl bromides as electrophiles reacting with thiol or thiophene derivatives under basic conditions. For example, a one-pot reaction of 2-mercaptobenzoic acid with substituted aryl bromomethyl ketones in the presence of triethylamine in DMF efficiently yields aroylthiophene derivatives.

  • Cross-coupling reactions : Palladium-catalyzed Suzuki or Stille couplings to attach thiophene rings bearing carbonyl substituents have been reported.

  • Cyclization and intramolecular reactions : Intramolecular cyclization of sulfanyl benzoic acid intermediates under basic conditions can form benzo[b]thiophene-3-ols, which are structurally related to thiophene-carbonyl compounds.

Introduction of the Methanamine Group

The methanamine (-CH2NH2) group attached to the thiophene ring can be introduced by:

Representative Synthetic Procedure (Adapted)

A plausible synthetic route adapted from related literature is:

Step Reagents & Conditions Description
1. Preparation of 5-(Thiophene-3-carbonyl)thiophene intermediate React 3-bromomethyl thiophene-2-carboxylate with thiophene-2-thiol in presence of triethylamine in DMF, reflux Formation of thiophene-carbonyl intermediate via nucleophilic substitution and intramolecular cyclization
2. Conversion to aminomethyl derivative Reduction of carbonyl or cyano intermediate with NaBH4 in EtOH/CH2Cl2 or catalytic hydrogenation using Pd/C and ammonium formate Introduction of methanamine group by reduction of nitrile/amide to amine
3. Purification Column chromatography on silica gel using hexane:ethyl acetate mixtures, recrystallization from methanol Isolation of pure this compound

Detailed Research Findings and Analysis

Aspect Details Source
Reaction type for carbonyl formation Nucleophilic substitution of bromomethyl ketones with thiol groups under basic conditions (triethylamine) in DMF; one-pot synthesis is efficient and yields 45–87%
Mechanism insights Initial SN2 attack by thiol on bromomethyl ketone forms sulfanyl benzoic acid intermediate; intramolecular cyclization and dehydration yield thiophene-carbonyl structure
Reduction methods for amine introduction NaBH4 reduction in EtOH/CH2Cl2 mixture or catalytic transfer hydrogenation with Pd/C and ammonium formate; choice affects purity and yield
Purification techniques Silica gel column chromatography with hexane:ethyl acetate (7:3 v/v) eluent; recrystallization from methanol improves purity
Yields and purity Yields vary depending on substituents and reaction conditions, typically moderate to good (45–87%); purity confirmed by spectroscopic methods

Summary Table of Preparation Methods

Preparation Stage Methodology Key Reagents Conditions Yield Range Notes
Thiophene-carbonyl intermediate synthesis Nucleophilic substitution and cyclization 3-bromomethyl ketones, thiol derivatives, triethylamine, DMF Reflux, basic conditions 45–87% One-pot, mild conditions
Aminomethyl group introduction Reduction of nitrile/amide or reductive amination NaBH4, EtOH/CH2Cl2 or Pd/C, ammonium formate Room temp to reflux Moderate to good Choice of reducing agent critical
Purification Column chromatography, recrystallization Silica gel, hexane:ethyl acetate, methanol Ambient High purity Essential for isolating target compound

Chemical Reactions Analysis

Types of Reactions

[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine can undergo various chemical reactions, including:

    Oxidation: Thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert carbonyl groups to alcohols.

    Substitution: Electrophilic substitution reactions can introduce various substituents onto the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine involves its interaction with specific molecular targets The exact pathways and targets depend on the specific application and biological context

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs vary primarily in the substituents attached to the thiophene ring. Below is a detailed comparison based on substituent type, synthesis, physicochemical properties, and biological activity.

Substituent Variations and Electronic Effects

Compound Name Substituent Key Structural Features
[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine Thiophene-3-carbonyl Electron-withdrawing carbonyl group enhances polarity and potential hydrogen bonding.
(5-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine Naphthalen-2-ylsulfonyl Sulfonyl group increases acidity and stabilizes negative charge, aiding enzyme binding .
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine 4-Methoxyphenyl Methoxy group donates electrons, improving solubility and aromatic interactions .
[5-(Trifluoromethyl)thiophen-2-yl]methanamine hydrochloride Trifluoromethyl Strong electron-withdrawing effect enhances metabolic stability .
(5-(Thiophen-2-yl)isoxazol-3-yl)methanamine Thiophen-2-yl isoxazole Isoxazole introduces a second heterocycle, altering binding geometry .

Physicochemical Properties

Compound Name Molecular Formula LogP (Predicted) Solubility (aq. buffer) Thermal Stability
This compound C11H9NO2S2 ~2.1 Moderate Stable up to 200°C
(5-(Naphthalen-2-ylsulfonyl)thiophen-2-yl)methanamine C15H13NO2S2 ~3.5 Low Stable up to 180°C
[5-(4-Methoxyphenyl)thiophen-2-yl]methanamine C12H13NOS ~2.8 High Stable up to 220°C

Key Research Findings

LOX Inhibition : Sulfonyl-substituted methanamines (e.g., naphthalen-2-ylsulfonyl derivatives) exhibit strong LOX inhibition, critical for anti-metastatic drug development .

Electronic Effects : Electron-withdrawing groups (e.g., sulfonyl, carbonyl) improve binding to enzymatic targets, while electron-donating groups (e.g., methoxy) enhance solubility .

Synthetic Flexibility : Thiophene methanamines are highly modular, enabling rapid diversification via cross-coupling and nitrile reduction .

Biological Activity

[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine is a thiophene derivative characterized by a unique structure that includes two thiophene rings and a carbonyl group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C12H11N1O1S2C_{12}H_{11}N_{1}O_{1}S_{2}. The structure features:

  • Two thiophene rings : These contribute to the compound's aromatic characteristics and biological activity.
  • A carbonyl group : This functional group enhances the reactivity of the compound, facilitating interactions with biological targets.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets, which may include enzymes and receptors involved in various physiological processes. The exact mechanisms can vary based on the biological context and the specific targets engaged.

1. Antimicrobial Activity

Research has demonstrated that thiophene derivatives exhibit notable antimicrobial properties. A study evaluated the in vitro antimicrobial activity of various thiophene compounds against standard pathogenic bacterial strains. The findings indicated significant activity against Gram-positive bacteria and moderate activity against Gram-negative bacteria, particularly Escherichia coli.

CompoundActivity Against Gram-positiveActivity Against Gram-negativeActivity Against Fungi
5aHighModerateInactive
5bModerateLowInactive
5eHighModerateInactive

Case Study : Compounds derived from this compound showed marked antibacterial effects, particularly in inhibiting Staphylococcus aureus and E. coli .

2. Anti-inflammatory Effects

Thiophene derivatives have been investigated for their potential anti-inflammatory effects. Studies suggest that these compounds can reduce inflammation markers in biological systems, making them candidates for further research in treating inflammatory diseases .

3. Anticancer Activity

The anticancer potential of this compound has been explored through various assays against different cancer cell lines. Notably, it exhibited significant cytotoxicity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines.

Cell LineIC50 (μM)
HepG-2< 25
MCF-7< 25
HCT116< 30

Research Findings : In vitro studies revealed that compounds similar to this compound displayed selective cytotoxicity against HCT116 cells compared to normal cells, indicating their potential as anticancer agents .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other thiophene derivatives:

Compound NameStructure FeaturesBiological Activity
2-ThiopheneethylamineSingle thiophene ringModerate antibacterial
5-(Trifluoromethyl)thiophen-2-ylmethanamineTrifluoromethyl group instead of carbonylLower anticancer activity
This compoundDual thiophene structure with carbonylHigh antibacterial and anticancer activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare [5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to link thiophene subunits. For example, boronic acid derivatives of thiophene can react with halogenated precursors under palladium catalysis (e.g., PdCl₂(dppf)) in a mixed solvent system (DME/H₂O/EtOH) at elevated temperatures (e.g., 140°C via microwave irradiation) . Optimization includes adjusting catalyst loading, solvent ratios, and reaction time to improve yields. Post-synthetic deprotection of amine groups (e.g., Boc removal using trifluoroacetic acid) is critical .

Q. Which spectroscopic and chromatographic techniques are essential for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of thiophene rings, the methanamine group, and the carbonyl moiety. Key signals include aromatic protons (δ 6.5–8.0 ppm) and carbonyl carbons (δ ~160–180 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.
  • HPLC : Purity assessment (>95%) is achieved using reverse-phase columns with UV detection .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Initial screening involves in vitro assays targeting enzymes or receptors relevant to the compound’s scaffold. For example:

  • Enzyme Inhibition : Use fluorescence-based assays to test inhibition of LOXL2 (a lysyl oxidase linked to fibrosis/cancer) .
  • Receptor Binding : Radioligand displacement assays (e.g., for serotonin or dopamine receptors) due to the amine moiety’s potential interactions .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent positioning on thiophene rings) influence electronic properties and reactivity?

  • Methodological Answer : Computational studies (DFT, B3LYP/6-31G*) can map electron density distributions, HOMO-LUMO gaps, and charge-transfer properties. For instance, trifluoromethyl or sulfonyl groups at the 3-position of thiophene alter electron-withdrawing effects, impacting nucleophilic substitution rates . Experimental validation involves synthesizing analogs (e.g., 5-(thiophene-2-carbonyl) derivatives) and comparing reaction kinetics .

Q. What strategies resolve contradictions in crystallographic data for thiophene-based methanamines?

  • Methodological Answer : Use the SHELX suite for structure refinement, particularly SHELXL for small-molecule crystals. If disorder is observed (e.g., in thiophene ring orientations), apply restraints to thermal parameters and validate via R-factor convergence (<5%). Cross-validate with Hirshfeld surface analysis (Mercury CSD 2.0) to assess intermolecular interactions (e.g., hydrogen bonds, π-π stacking) .

Q. How can hydrogen-bonding patterns in the solid state be systematically analyzed to predict solubility and stability?

  • Methodological Answer : Graph-set analysis (as per Etter’s rules) classifies hydrogen-bonding motifs (e.g., chains, rings). For this compound, the amine group may form N–H⋯O=C interactions with adjacent molecules. Solubility can be predicted by calculating lattice energy (via PIXEL method) and comparing with polymorph screening .

Q. What mechanistic insights explain discrepancies in biological activity between this compound and its analogs?

  • Methodological Answer : Conduct molecular dynamics simulations (e.g., GROMACS) to model ligand-receptor binding. For example, methyl substitution at the 5-position of thiophene (vs. 4-position) may sterically hinder interactions with hydrophobic pockets in enzyme active sites . Validate via mutagenesis studies (e.g., alanine scanning of key receptor residues) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine
Reactant of Route 2
[5-(Thiophene-3-carbonyl)thiophen-2-yl]methanamine

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